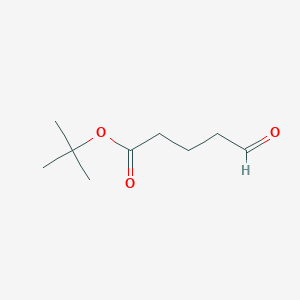
5-oxopentanoate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 5-oxopentanoate is an organic compound with the molecular formula C9H16O3 It is characterized by the presence of a tert-butyl group attached to a 5-oxopentanoate moiety
Applications De Recherche Scientifique
Tert-butyl 5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Tert-butyl 5-oxopentanoate derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
Target of Action
Tert-butyl 5-oxopentanoate is primarily used in the synthesis of peptides . The compound’s primary targets are the amino acids that are involved in peptide synthesis .
Mode of Action
Tert-butyl 5-oxopentanoate interacts with its targets (amino acids) through a series of chemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is used in the synthesis of dipeptides, which are small proteins composed of two amino acids . The compound’s action on this pathway results in the formation of dipeptides .
Pharmacokinetics
As a chemical used in peptide synthesis, it is likely to have a significant impact on the bioavailability of the resulting peptides .
Result of Action
The molecular and cellular effects of Tert-butyl 5-oxopentanoate’s action are the formation of dipeptides . These dipeptides can then participate in various biological processes, depending on their specific amino acid composition .
Action Environment
The action, efficacy, and stability of Tert-butyl 5-oxopentanoate can be influenced by various environmental factors. The compound’s reactivity can be affected by the temperature and the presence of other chemicals in the reaction environment .
Analyse Biochimique
Biochemical Properties
Tert-butyl 5-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure non-natural alpha-amino acids . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a key intermediate in the synthesis of (S)-2-amino-oleic acid, where it undergoes selective reduction and Wittig reaction . The interactions of tert-butyl 5-oxopentanoate with these biomolecules are crucial for its function in biochemical processes.
Dosage Effects in Animal Models
The effects of tert-butyl 5-oxopentanoate vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in experimental and therapeutic applications.
Metabolic Pathways
Tert-butyl 5-oxopentanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in biochemical processes. These interactions can influence the compound’s overall activity and function in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
5-oxopentanoic acid+tert-butyl alcoholacid catalysttert-butyl 5-oxopentanoate+water
Industrial Production Methods: In an industrial setting, the production of tert-butyl 5-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl 5-oxopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of tert-butyl 5-oxopentanoate can yield tert-butyl 5-hydroxypentanoate using reducing agents like lithium aluminum hydride.
Substitution: The ester group in tert-butyl 5-oxopentanoate can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Tert-butyl 5-oxopentanoic acid.
Reduction: Tert-butyl 5-hydroxypentanoate.
Substitution: Corresponding amides or esters.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-oxobutanoate
- Tert-butyl 6-oxohexanoate
- Methyl 5-oxopentanoate
Comparison:
- Tert-butyl 5-oxopentanoate vs. Tert-butyl 4-oxobutanoate: The additional carbon in the pentanoate chain of tert-butyl 5-oxopentanoate provides greater flexibility and potential for further functionalization.
- Tert-butyl 5-oxopentanoate vs. Tert-butyl 6-oxohexanoate: The shorter chain length of tert-butyl 5-oxopentanoate results in different steric and electronic properties, affecting its reactivity.
- Tert-butyl 5-oxopentanoate vs. Methyl 5-oxopentanoate: The tert-butyl group in tert-butyl 5-oxopentanoate offers greater steric hindrance compared to the methyl group, influencing its chemical behavior and applications.
Tert-butyl 5-oxopentanoate stands out due to its unique combination of steric and electronic properties, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl 5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLCOAYTPHMGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445307 | |
| Record name | Tert-butyl 5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192123-41-4 | |
| Record name | Tert-butyl 5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


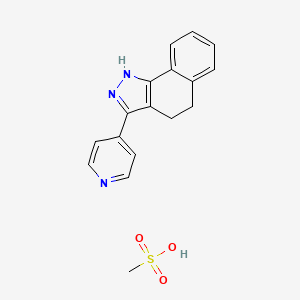
![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)
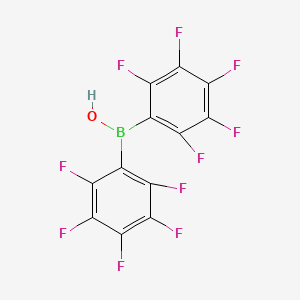
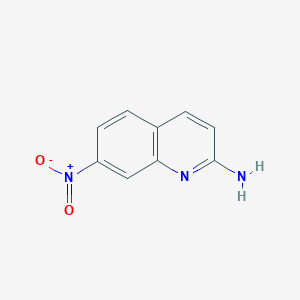
![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)
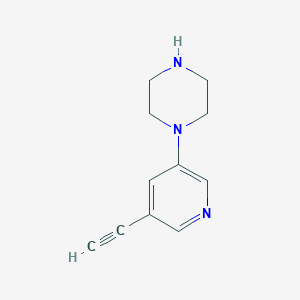
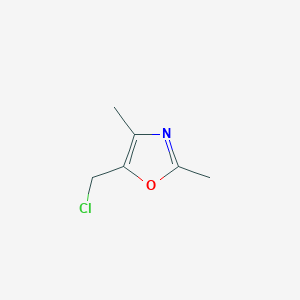
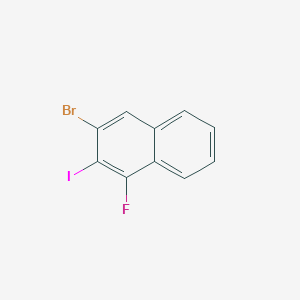
![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
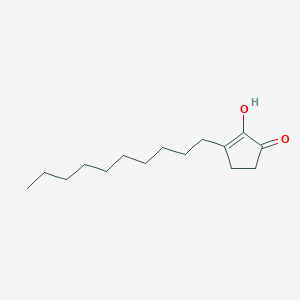
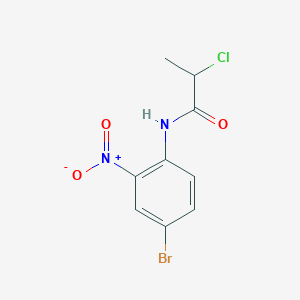
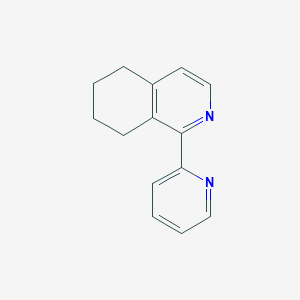
![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)
